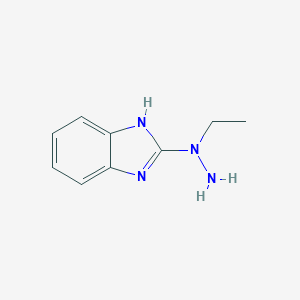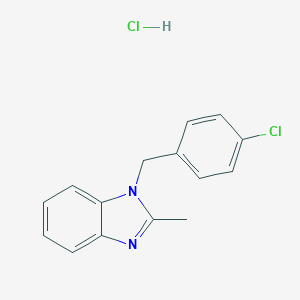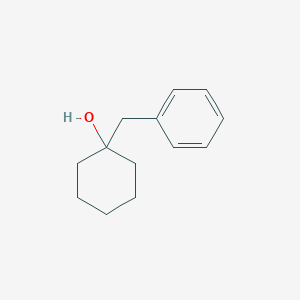![molecular formula C8H12F3NO3S B155003 Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate CAS No. 1808-40-8](/img/structure/B155003.png)
Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate is a chemical compound that belongs to the class of trifluoroacetylated amino acid derivatives. It is commonly used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic groups in the target molecule. This can lead to the formation of covalent bonds between Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate and the target molecule.
Effets Biochimiques Et Physiologiques
Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and trypsin. It has also been shown to have anti-inflammatory and analgesic effects. Additionally, Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate has been studied for its potential use in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for use in research. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research involving Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate. One area of interest is its potential use in drug delivery systems. It has also been studied for its potential use in cancer treatment, and further research in this area could lead to the development of new cancer therapies. Additionally, Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate could be used as a building block in the synthesis of new peptides and proteins with unique properties. Finally, further research is needed to better understand its mechanism of action and potential applications in various fields of science.
Méthodes De Synthèse
Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methylthiobutanoic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The resulting product is then treated with methanol to form Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate.
Applications De Recherche Scientifique
Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate has a wide range of potential applications in scientific research. It has been used as a building block in the synthesis of various peptides and proteins. It is also used as a reagent in the synthesis of various pharmaceuticals and agrochemicals. Additionally, Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate has been studied for its potential use as a drug delivery system.
Propriétés
Numéro CAS |
1808-40-8 |
|---|---|
Nom du produit |
Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate |
Formule moléculaire |
C8H12F3NO3S |
Poids moléculaire |
259.25 g/mol |
Nom IUPAC |
methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate |
InChI |
InChI=1S/C8H12F3NO3S/c1-15-6(13)5(3-4-16-2)12-7(14)8(9,10)11/h5H,3-4H2,1-2H3,(H,12,14) |
Clé InChI |
GRAAOQUKOGOXJR-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CCSC)NC(=O)C(F)(F)F |
SMILES canonique |
COC(=O)C(CCSC)NC(=O)C(F)(F)F |
Synonymes |
N-TFA-DL-METHIONINE METHYL ESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



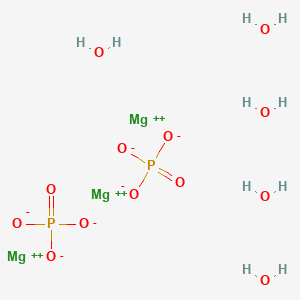

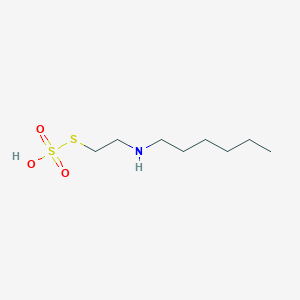
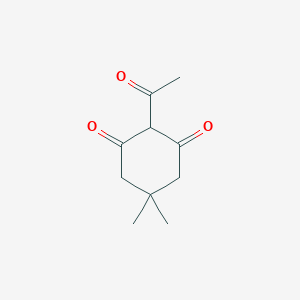
![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)
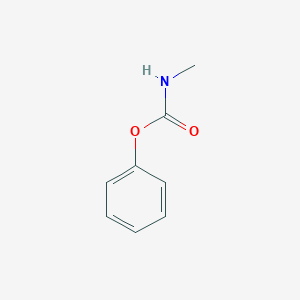
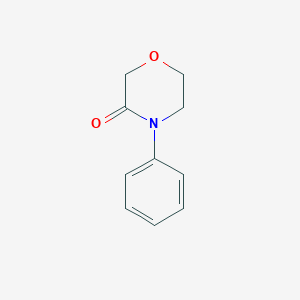
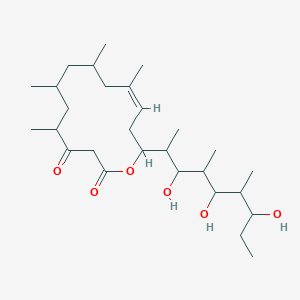
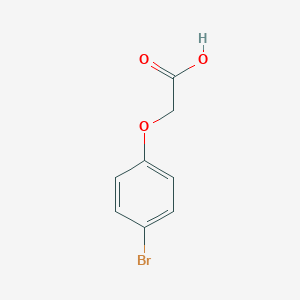
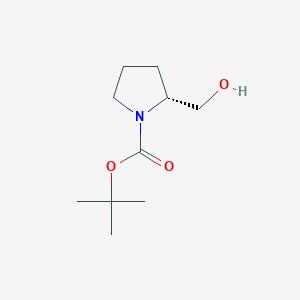
![2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide](/img/structure/B154941.png)
